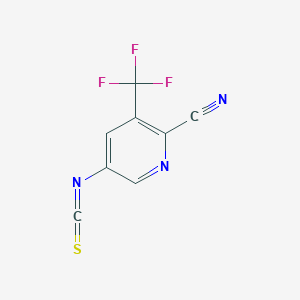

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Overview

Description

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C8H2F3N3S and a molecular weight of 229.18 . It is used as an intermediate in the synthesis of Apalutamide, a second-generation non-steroidal androgen receptor inhibitor .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-amino-3-(trifluoromethyl)picolinonitrile with thiophosgene .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notationC1(C#N)=NC=C(N=C=S)C=C1C(F)(F)F . Chemical Reactions Analysis

As an intermediate, this compound is used in the synthesis of Apalutamide, a drug used for the treatment of non-metastatic castration-resistant prostate cancer .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 367.7±42.0 °C and a predicted density of 1.41±0.1 g/cm3 . Its pKa is predicted to be -5.54±0.21 .Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis Pathways : The compound has been utilized in novel synthetic approaches, such as the synthesis of 3-hydroxy-4-substituted picolinonitriles through gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

Crystal Structure and Properties

- Crystal Structure Analysis : Research on isothiocyanatotriphenyl(pyridinium-2-carboxylato)tin(IV) monohydrate, which shares structural elements with 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile, reveals insights into its crystal structure and properties. The study discusses the coordination and linkage of similar compounds in crystal formations (Gabe, Lee, Khoo, & Smith, 1986).

Bioconjugation and Cellular Uptake

- Biological Labeling Reagents : Research demonstrates the potential of similar compounds for bioconjugation, as seen in the study of luminescent iridium(III) arylbenzothiazole complexes. These complexes have been used in biological labeling due to their reactivity with primary amines, offering insights into bioconjugation and cellular uptake (Lo, Leung, & Pan, 2012).

Photophysical and Electrochemical Studies

- Photophysics and Electrochemistry : The compound's related structures have been studied for their photophysical and electrochemical properties. This includes understanding the emission and luminescent properties in fluid solutions and different temperatures, as seen in the study of iridium complexes (Lo, Leung, & Pan, 2012).

Catalytic Applications

- Catalysis in Chemical Reactions : The compound has applications in catalysis, particularly in reactions like ammoxidation. A study on the ammoxidation of 3-picoline over a V2O5 catalyst explores the potential of similar structures in catalytic processes (Andersson, 1986).

DNA Research and Phototriggered Ligation

- DNA Phosphoramidate Ligation : The compound's derivatives have been used in DNA research, specifically in phototriggered nonenzymatic DNA phosphoramidate ligation. This demonstrates its potential in nucleic acid synthesis and protocellular systems (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).

Pharmaceutical Research

- Synthesis of Pharmaceutical Agents : Research on this compound has led to the synthesis of pharmaceutical agents, as evidenced by the synthesis of androgen receptor antagonists (Zhi-yu, 2012).

Antioxidant and Biochemical Studies

- Biochemical Applications : The compound has been involved in studies investigating antioxidant properties and biochemical interactions, such as its role in inhibiting enzymes like α-glucosidase (Barut & Demirbaş, 2020).

Electrophosphorescence

- Electrophosphorescence : The compound and its derivatives are used in studies exploring electrophosphorescence, particularly in the context of organic light-emitting diodes (OLEDs) (Zhang, Wang, He, Mu, Zou, Liang, & Zhao, 2010).

Coordination Chemistry

- Coordination Compounds : Research includes the synthesis and characterization of coordination compounds, which helps in understanding the binding and interactions of molecules, as seen in studies involving similar nitrogen-heterocyclic compounds (Cheng, Zhang, Ye, Lin, & Chen, 2007).

Fluorescence and Reagent Use

- Fluorescence Reagents : The compound has been synthesized and used as a fluorescence reagent for compounds containing amino groups, indicating its utility in analytical chemistry (Khalaf & Rimpler, 1977).

Safety and Hazards

The safety data sheet for this compound suggests that it may be harmful if swallowed, may cause an allergic skin reaction, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Properties

IUPAC Name |

5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNLQGJLAVDALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951753-87-0 | |

| Record name | 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173938.png)

![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)

![[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173948.png)

![[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173952.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)

![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)

![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)

![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)

![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)